molecular formula C8H12N2O B1478558 (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol CAS No. 1696929-96-0

(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol

Cat. No.: B1478558
CAS No.: 1696929-96-0
M. Wt: 152.19 g/mol
InChI Key: JVVSMVLSJMOMBY-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry and pharmaceutical sciences. While specific biological data for this compound is not fully characterized in the public domain, its core structure as an imidazole derivative suggests potential utility as a key synthetic intermediate . Researchers value this compound for its molecular structure, which features both a cyclopropylmethyl group and a hydroxymethyl group attached to an imidazole ring. This structure is commonly employed in the construction of more complex molecules, including potential pharmacologically active agents . For instance, similar (1-alkyl-1H-imidazol-yl)methanol structures are recognized as building blocks in chemical synthesis . This product is intended for research purposes as a chemical reference standard or for use in synthetic pathways. It is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(cyclopropylmethyl)imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-5-8-4-10(6-9-8)3-7-1-2-7/h4,6-7,11H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVSMVLSJMOMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an imidazole ring substituted with a cyclopropylmethyl group and a hydroxymethyl group. This configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects often involves interactions with specific enzymes or receptors. For example, it may inhibit the activity of enzymes critical for microbial survival or modulate receptor activity involved in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The compound was tested against various pathogens, demonstrating notable inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the strain tested .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of imidazole derivatives. In vitro assays indicated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications targeting inflammatory diseases .

Data Tables

Biological Activity Tested Concentration Effect Observed
Antimicrobial16 - 64 µg/mLInhibition of bacterial growth
Anti-inflammatory10 - 50 µMReduction in cytokine production

Comparison with Similar Compounds

Key Observations :

  • Cyclopropylmethyl vs. Larger Cycloalkyl Groups : The cyclopropylmethyl derivative exhibits moderate synthetic yields (76% in initial steps) compared to cyclopentylmethyl analogues (88%), likely due to steric and electronic factors favoring larger substituents in alkylation reactions .
  • Aromatic vs. Aliphatic Substituents : Fluorinated benzyl derivatives (e.g., 2,5-difluorobenzyl) prioritize electronic modulation for target binding, whereas aliphatic groups (e.g., cyclopropylmethyl) balance steric bulk and metabolic stability .
Physicochemical Properties

The table below highlights critical physicochemical parameters:

Compound Boiling Point (°C) Density (g/cm³) LogP (Predicted) pKa (Predicted) Reference
(1-(Cyclopropylmethyl)-1H-imidazol-4-yl)methanol Not reported ~1.2–1.4 (estimated) 0.9–1.2 13.5–14.0
(1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol 396.3 ± 37.0 1.3 ± 0.1 1.8–2.2 13.55 ± 0.10
(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride Not reported 1.1–1.3 0.5–0.8 13.0–13.5

Key Observations :

  • Boiling Points : The 2,5-difluorobenzyl derivative exhibits a higher boiling point (396°C) due to increased molecular weight and aromatic stacking interactions .
  • Density and Polarity : Cyclopropylmethyl and methyl derivatives have lower densities (~1.2–1.4 g/cm³), reflecting reduced molecular packing efficiency compared to fluorinated analogues .

WDR5-MYC Inhibitors :

  • The cyclopropylmethyl derivative demonstrates moderate potency in disrupting WDR5-MYC interactions, with IC₅₀ values in the low micromolar range. Cyclopentylmethyl analogues show improved activity, likely due to enhanced hydrophobic interactions with the protein surface .
  • Metabolic Stability : Cyclopropyl groups reduce metabolic oxidation compared to cyclobutyl or cyclopentyl groups, as evidenced by in vitro microsomal assays .

Pharmaceutical Metabolites :

  • Derivatives like [3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl]methanol (a dexmedetomidine metabolite) highlight the role of hydroxymethyl groups in facilitating Phase II conjugation (e.g., glucuronidation) .
Crystallographic and Structural Insights
  • Crystal Packing : Compounds with aromatic substituents (e.g., 4-methylphenyl) exhibit significant dihedral angles (~56°) between aromatic planes, stabilized by C–H⋯N and π-π interactions . Cyclopropylmethyl derivatives may adopt similar packing motifs, but their smaller size could reduce steric clashes in crystal lattices.

Preparation Methods

Alkylation of Imidazole with Cyclopropylmethyl Halides

  • The imidazole nitrogen at the 1-position can be alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.
  • Potassium hydroxide (KOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) is commonly employed as the base and solvent system.
  • The reaction is typically conducted at room temperature or under reflux to promote complete alkylation.

Introduction of the Hydroxymethyl Group at the 4-Position

  • The hydroxymethyl group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., 4-chloromethyl or 4-bromomethyl imidazole derivatives) with formaldehyde or via reduction of corresponding aldehyde intermediates.
  • Alternatively, direct hydroxymethylation of the imidazole ring at the 4-position can be achieved using paraformaldehyde under acidic or basic catalysis.

Reduction and Purification

  • Reduction of intermediate aldehydes to the corresponding alcohols is often performed using mild reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • Purification involves extraction with organic solvents (e.g., ethyl acetate, chloroform), washing with aqueous solutions, drying over sodium sulfate, and concentration under reduced pressure.

Example Synthesis Protocol from Literature

A closely related synthetic procedure for an imidazole derivative bearing a hydroxymethyl substituent is as follows (adapted and generalized from related imidazole syntheses):

Step Reagents & Conditions Description Yield & Notes
1 Imidazole, KOH, Acetonitrile, RT, 1 h Stir imidazole with KOH in acetonitrile to generate the imidazole anion Prepares nucleophilic imidazole species
2 Cyclopropylmethyl chloride, Acetonitrile, Reflux, 16 h Dropwise addition of cyclopropylmethyl chloride to the imidazole solution, reflux to complete alkylation Alkylation at N1 position
3 Isolation Concentration under reduced pressure, extraction with chloroform and water, drying over Na2SO4 Obtains crude alkylated product
4 Hydroxymethylation Treatment with formaldehyde or reduction of aldehyde intermediate with NaBH4 Introduces hydroxymethyl group at C4
5 Purification Chromatography or recrystallization to obtain pure this compound Final product

This approach parallels the synthesis of related compounds such as 4-(1H-imidazol-1-ylmethyl)phenylmethanol, which achieves high yield (up to 96%) and purity through similar alkylation and hydroxymethylation steps.

Detailed Research Findings and Reaction Conditions

Parameter Description Reference
Base Potassium hydroxide (KOH) or potassium carbonate (K2CO3)
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)
Temperature Room temperature for base activation; reflux for alkylation (approx. 80-90 °C)
Reaction Time 1 hour for base activation; 16 hours reflux for alkylation
Alkylating Agent Cyclopropylmethyl chloride or bromide Inferred from analogous alkylations
Hydroxymethylation Formaldehyde or paraformaldehyde under catalytic conditions; or reduction of aldehyde intermediate
Reducing Agent Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3)
Purification Organic solvent extraction, drying, concentration, chromatography

Notes on Alternative and Advanced Methods

  • Some synthetic routes employ protection-deprotection strategies, such as tetrahydropyran (THP) protection of hydroxyl groups during intermediate steps, followed by deprotection to yield the final hydroxymethyl compound.
  • Oxidation of alcohol intermediates to aldehydes using Dess-Martin periodinane and subsequent reductive amination with NaBH(OAc)3 has been used to prepare related cyclopropylmethyl imidazole derivatives with high selectivity and yield.
  • Microwave-assisted synthesis and coupling reactions using carbodiimide reagents (e.g., CDI) have been reported for related heterocyclic compounds, enhancing reaction efficiency.

Summary Table of Preparation Methods

Method Step Reagents Conditions Purpose Yield/Outcome
1. Base Activation KOH or K2CO3 RT, 1 h Generate nucleophilic imidazole anion Efficient activation
2. N1-Alkylation Cyclopropylmethyl halide Reflux in MeCN, 16 h Alkylation at N1 position High yield (up to 96%)
3. Hydroxymethylation Formaldehyde or aldehyde intermediate + reducing agent Mild acidic/basic catalysis; NaBH4 reduction Introduce hydroxymethyl at C4 High selectivity
4. Purification Organic solvents, drying agents Extraction, filtration Isolate pure product >90% purity achievable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, 1-(cyclopropylmethyl)-1H-imidazole derivatives are synthesized by reacting 4-nitroimidazole with bromomethylcyclopropane under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro-group reduction and subsequent functionalization . Key factors affecting yield include solvent choice (DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical to isolate intermediates and final products. Reported yields range from 5% to 76%, depending on substituents and reaction optimization .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify cyclopropylmethyl and imidazole proton environments, LC-MS for molecular weight validation (e.g., [M+H]+ = 168.4), and FTIR to identify hydroxyl (-OH) and C-N stretching bands. Purity is assessed via HPLC (>95% purity threshold). Challenges include distinguishing regioisomers and confirming stereochemistry, which may require X-ray crystallography or 2D NMR (e.g., NOESY) .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Imidazole derivatives with cyclopropylmethyl groups exhibit enzyme inhibition (e.g., WDR5-MYC interactions) and receptor modulation (e.g., α₂-adrenergic agonism). For example, analogs like OH-dexmedetomidine show pan-α₂ receptor activation, reducing retinal damage in preclinical models . Activity screening involves in vitro assays (e.g., fluorescence polarization for binding affinity) and in vivo models (e.g., rodent neuroprotection studies).

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) inform the design of this compound analogs?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like WDR5 or α₂-adrenergic receptors. For instance, cyclopropylmethyl substitution enhances steric complementarity in hydrophobic enzyme pockets . MD simulations (>100 ns) assess binding stability, with RMSD/RMSF metrics validating pose retention .

Q. What structural modifications improve the pharmacokinetic profile of this compound?

  • Methodological Answer : Modifications include:

  • Hydroxyl group derivatization : Esterification (e.g., acetate prodrugs) to enhance membrane permeability.
  • Cyclopropylmethyl substitution : Fluorination or aryl extension to modulate logP and metabolic stability (CYP450 resistance) .
  • Imidazole ring functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) to alter pKa and solubility.
    Pharmacokinetic validation uses Caco-2 permeability assays, microsomal stability tests, and plasma protein binding assays .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences) or stereochemical purity (e.g., racemic vs. enantiopure samples). For example, (S)-enantiomers of related imidazoles show 10-fold higher α₂ receptor affinity than (R)-forms . Resolution strategies include:

  • Chiral chromatography (e.g., CHIRALPAK® columns) to isolate enantiomers.
  • Orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-validate binding data.
  • Metabolite profiling (LC-MS/MS) to rule off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol
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(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol

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